molecular formula C15H16F3N3O4 B2679678 Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate CAS No. 318237-91-1

Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate

Cat. No.: B2679678
CAS No.: 318237-91-1
M. Wt: 359.305
InChI Key: DNIWNXWOSLJJSB-UHFFFAOYSA-N
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Description

Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a useful research compound. Its molecular formula is C15H16F3N3O4 and its molecular weight is 359.305. The purity is usually 95%.
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Scientific Research Applications

Ethylene Precursor Studies

A significant application of cyclopropane and its derivatives, akin to Ethyl 2-(hydrazinocarbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate, is found in the study of ethylene precursors in plants. Hoffman et al. (1982) identified a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, in light-grown wheat leaves, which was converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid. This discovery underscores the compound's role in the natural ethylene biosynthesis pathway in plants, with implications for understanding plant growth and stress responses (Hoffman, Yang, & McKeon, 1982).

Cycloaddition and Synthesis

Research into the cycloadditions and synthesis of cyclopropane derivatives provides insight into the chemical reactivity and potential applications of these compounds in creating novel substances. Abe and Kakehi (1993) explored the syntheses and cycloadditions of ethyl 2-(benzylidene)hydrazino-1-azaazulene-3-carboxylates, leading to the formation of novel compounds with potential implications for pharmaceuticals and materials science (Abe & Kakehi, 1993).

Biological Activity Studies

Investigations into the biological activities of cyclopropane derivatives highlight their potential in medical and agricultural applications. Astakhina et al. (2016) developed novel heterocyclizations of ethyl 5-(hydrazinocarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, yielding derivatives with in vitro anticancer and antibacterial activities. This research indicates the therapeutic potential of cyclopropane derivatives in treating infections and cancer (Astakhina et al., 2016).

Antimicrobial and Antioxidant Properties

The synthesis of lignan conjugates via cyclopropanation has revealed antimicrobial and antioxidant properties of these compounds. Raghavendra et al. (2016) synthesized new compounds that showed significant antibacterial, antifungal, and antioxidant activities, suggesting their use in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Enzymatic Reactions and Polymer Chemistry

The role of cyclopropane derivatives in enzymatic reactions and polymer chemistry is another area of research application. Pang et al. (2003) used ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate in the oligomerization process catalyzed by horseradish peroxidase, demonstrating the compound's utility in creating polymers with potential applications in materials science (Pang, Ritter, & Tabatabai, 2003).

Properties

IUPAC Name

ethyl 2-(hydrazinecarbonyl)-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4/c1-2-25-14(24)11-9(10(11)13(23)21-19)12(22)20-8-5-3-4-7(6-8)15(16,17)18/h3-6,9-11H,2,19H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIWNXWOSLJJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1C(=O)NN)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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